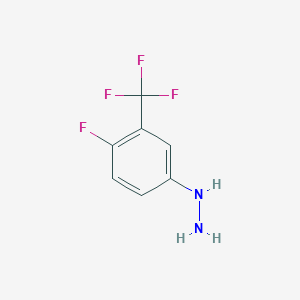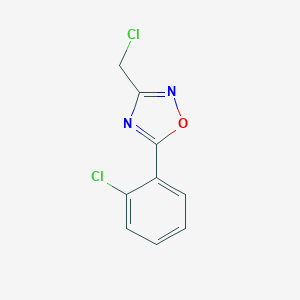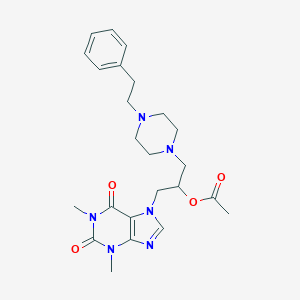
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a member of the xanthine family of compounds and has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to relaxation of smooth muscle in the airways, which results in bronchodilation. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Effets Biochimiques Et Physiologiques
Theophylline has a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can also cause diuresis. Theophylline can also stimulate the central nervous system, leading to increased alertness and wakefulness. In addition, Theophylline has been shown to have antioxidant effects, which may contribute to its protective effects against heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibition. Theophylline is also relatively inexpensive and readily available. However, Theophylline has some limitations for use in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline has a short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Orientations Futures
There are a number of future directions for research on Theophylline. One area of interest is the potential use of Theophylline in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Theophylline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether these effects translate to humans. Another area of interest is the development of new compounds that are based on the structure of Theophylline but have improved pharmacokinetic properties. These compounds could have improved therapeutic efficacy and reduced toxicity compared to Theophylline itself. Finally, further research is needed to fully understand the biochemical and physiological effects of Theophylline, particularly with respect to its effects on the cardiovascular system and its antioxidant properties.
Conclusion:
Theophylline is a well-studied compound that has been used in the treatment of respiratory diseases for many years. It has a known mechanism of action and a number of biochemical and physiological effects. Theophylline has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound. Overall, Theophylline is an important compound that has contributed to our understanding of the biology of respiratory diseases and has the potential to be used in the treatment of other diseases in the future.
Méthodes De Synthèse
Theophylline can be synthesized by the reaction of ethylenediamine with acetic anhydride to form 1,3-diacetylethylenediamine. This compound is then reacted with 4-phenethyl-1-piperazine to form 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-theophylline. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide.
Applications De Recherche Scientifique
Theophylline has been extensively researched for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilator effects and can improve lung function in patients with asthma and Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-. Theophylline has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have a protective effect against heart disease.
Propriétés
Numéro CAS |
19977-18-5 |
|---|---|
Nom du produit |
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
Formule moléculaire |
C24H32N6O4 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
Clé InChI |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
SMILES canonique |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Synonymes |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






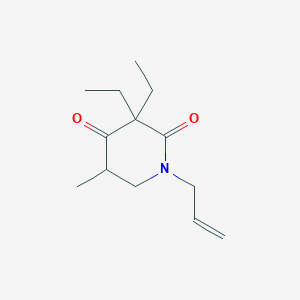
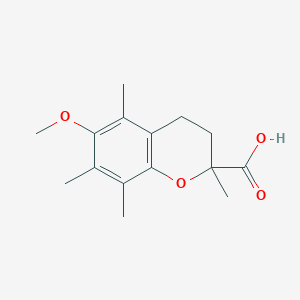
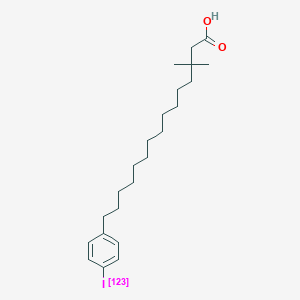
![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
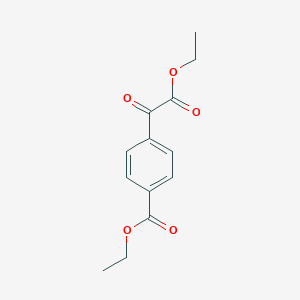
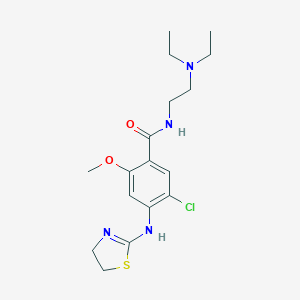
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)


